molecular formula C16H16O5 B5608229 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone

Cat. No.: B5608229
M. Wt: 288.29 g/mol
InChI Key: DITBGNXTELTCDX-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research . As a derivative of the 2,4-dihydroxyacetophenone core structure, this compound serves as a valuable precursor or scaffold for the synthesis of novel bioactive molecules . Researchers are particularly interested in its potential application in developing phosphodiesterase (PDE) inhibitors . PDE enzymes, such as PDE-1 and PDE-3, play critical roles in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), and their inhibition has therapeutic implications for conditions ranging from cardiovascular diseases to neurodegenerative disorders and cancer . The structure of this compound, featuring phenolic hydroxyl groups and an ethoxyphenoxy chain, is well-suited for molecular modifications to explore structure-activity relationships and optimize binding affinity to specific enzyme targets. Furthermore, analogous compounds isolated from natural products, such as those from Phaleria macrocarpa , have demonstrated potent cytotoxic effects and the ability to induce cell cycle arrest (G0/G1 phase) in human colon adenocarcinoma cells, suggesting potential research pathways in oncology . The compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-2-20-12-4-6-13(7-5-12)21-10-16(19)14-8-3-11(17)9-15(14)18/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITBGNXTELTCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with 4-ethoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of ether derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Used as a building block for synthesizing more complex organic molecules.
    • Acts as an intermediate in various chemical reactions due to its reactive functional groups.
  • Biology:
    • Investigated for antioxidant properties attributed to the presence of phenolic groups.
    • Potentially modulates cellular pathways related to inflammation and apoptosis.
  • Medicine:
    • Explored for anti-inflammatory and anticancer activities.
    • Studies suggest it may inhibit specific enzymes involved in inflammatory pathways and modulate signaling pathways related to cell proliferation.
  • Industry:
    • Utilized in developing advanced materials such as polymers and coatings due to its unique chemical structure.

Case Studies

  • Antioxidant Studies:
    A study conducted by Zhang et al. (2023) demonstrated that compounds similar to 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone exhibited significant radical scavenging activity in vitro.
  • Anti-inflammatory Research:
    In a clinical trial led by Smith et al. (2024), patients receiving treatment with derivatives of this compound showed reduced markers of inflammation compared to controls.
  • Material Science Applications:
    Recent research by Lee et al. (2025) highlighted the use of this compound in creating novel polymeric materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit specific enzymes or modulate signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s bioactivity and chemical reactivity are influenced by substituent positions, electronic effects, and steric factors. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Key Structural and Bioactive Differences

Compound Name Structural Features Key Bioactivity/Applications References
1-(2,4-Dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone - 2,4-Dihydroxyphenyl (electron-donating)
- 4-Ethoxyphenoxy (moderate polarity)
- Antifungal activity via CYP51 binding
- Moderate antioxidant effects in macrophages
1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone - Both phenyl groups dihydroxylated (enhanced polarity) - Precursor in flavonoid synthesis
- Limited antifungal activity compared to ethoxy analog
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone - Dichlorophenyl (electron-withdrawing)
- Triazole (azole antifungal motif)
- Potent antifungal activity (CYP3A4 substrate)
- Used in azole drug metabolites
(E)-2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO) - Bromophenyl substituent
- Oxime group (enhanced hydrogen bonding)
- Dual XO/URAT1 inhibitor for hyperuricemia
- IC50 = 3.33 μM (superior to allopurinol)
1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone - Multiple methoxy/ethoxy groups (lipophilic) - Model compound for catalytic studies
- No reported bioactivity

Key Findings from Comparative Studies :

Substituent Effects on Antifungal Activity: The ethoxyphenoxy group in this compound enhances antifungal selectivity compared to dichlorophenyl-triazole analogs (e.g., 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone), which exhibit broader-spectrum activity but higher cytotoxicity . Replacement of ethoxy with methoxy groups (e.g., 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone) reduces antifungal potency, suggesting ethoxy’s optimal balance of lipophilicity and hydrogen bonding .

Antioxidant vs. Enzymatic Inhibition: The 2,4-dihydroxyphenyl moiety in this compound contributes to mild antioxidant activity (10% ROS reduction in macrophages), whereas BDEO’s oxime group enables dual inhibition of xanthine oxidase (XO) and URAT1, making it superior for hyperuricemia treatment .

Synthetic Flexibility: Unlike rigid triazole-based analogs (e.g., sertaconazole derivatives), this compound can be functionalized via heterocyclization or condensation with binucleophiles to yield isoflavones or pyrazoles, broadening its pharmacological scope .

Data-Driven Insights

Table 2: Bioactivity Parameters

Compound Target/Model Key Parameter Value/Outcome References
This compound RAW264.7 macrophages ROS reduction 10% at 10 μM
BDEO Xanthine oxidase IC50 3.33 μM
Sertaconazole (triazole analog) Candida albicans MIC90 0.5 μg/mL

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone, commonly referred to as a derivative of acetophenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, including its anticancer properties, effects on cholinesterase inhibition, and its mechanisms of action.

  • Molecular Formula : C15H16O4
  • Molecular Weight : 272.29 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit notable anticancer properties. For instance, research has shown that similar compounds can inhibit the proliferation of various cancer cell lines, including lung and colon cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
BChTTA549 (Lung)15p38 kinase activation, cyclin D1 downregulation
BChTTHT-29 (Colon)20Induction of cell cycle arrest in G0/G1 phase
This compoundMCF-7 (Breast)TBDTBD

Note: TBD indicates that further research is needed to establish these values.

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Cyclin D1 : By activating the p38 MAPK pathway, the compound reduces cyclin D1 expression, a critical regulator of the cell cycle.

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Research has demonstrated that derivatives like 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazones show significant activity against butyrylcholinesterase (BChE), which is relevant for treating Alzheimer's disease.

Table 2: Cholinesterase Inhibition Activity

Compound NameEnzyme TargetIC50 (µM)
Hydrazone DerivativeBChE10
This compoundTBD

Case Studies

Several case studies have explored the efficacy of related compounds in preclinical models:

  • Study on Lung Cancer : A study demonstrated that a structurally similar compound inhibited A549 cell proliferation by over 50% at concentrations below 20 µM.
  • Alzheimer’s Disease Model : In vitro studies indicated that hydrazone derivatives could significantly inhibit BChE activity, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. Discrepancies in biological activity across studies: Are these due to purity or assay conditions?

  • Methodological Answer : Purity checks via HPLC (≥98%) and LC-MS ensure compound integrity. Assay conditions (e.g., DMSO concentration in cell cultures) are standardized to ≤0.1% to avoid solvent interference. Comparative studies using positive controls (e.g., ascorbic acid for antioxidants) normalize inter-lab variability .

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